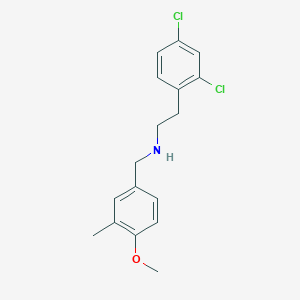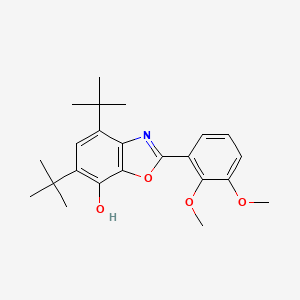![molecular formula C18H20N2O2 B5147002 N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)
N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a methylphenyl group, and an acetylamino group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide typically involves the acylation of 4-aminobenzamide with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.
化学反応の分析
Types of Reactions
N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.
類似化合物との比較
Similar Compounds
- N-ethyl-4-{[(2-chlorophenyl)acetyl]amino}benzamide
- N-ethyl-4-{[(2-fluorophenyl)acetyl]amino}benzamide
- N-ethyl-4-{[(2-bromophenyl)acetyl]amino}benzamide
Uniqueness
N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
N-ethyl-4-[[2-(2-methylphenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-19-18(22)14-8-10-16(11-9-14)20-17(21)12-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDSXKZJHOJZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B5146926.png)
![7-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5146934.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5146947.png)



![N-[4-(4-chlorophenoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5146978.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-[2-(methylthio)phenyl]urea](/img/structure/B5146985.png)
![8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5146999.png)
![propyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5147012.png)

![4-bromo-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B5147020.png)

![(3'R*,4'R*)-1'-{3-[(diethylamino)methyl]-4-methoxybenzyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5147035.png)
